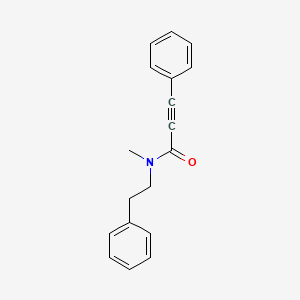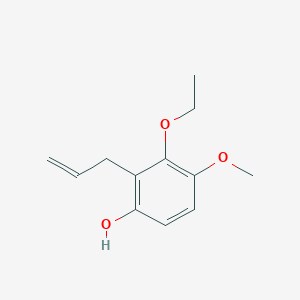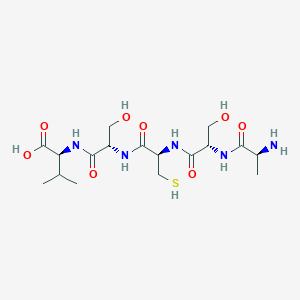![molecular formula C17H16O2S B14233361 5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one CAS No. 823213-97-4](/img/structure/B14233361.png)
5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one is an organic compound that features a unique combination of a sulfanyl group and an oxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one typically involves the reaction of 4-methylbenzenethiol with 4-phenyloxolan-2-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted oxolanones depending on the nucleophile used.
Applications De Recherche Scientifique
5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(4-Methylphenyl)sulfinyl]-4-phenyloxolan-2-one: An oxidized form of the compound with a sulfinyl group instead of a sulfanyl group.
5-[(4-Methylphenyl)sulfonyl]-4-phenyloxolan-2-one: Another oxidized form with a sulfonyl group.
4-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one: A structural isomer with the sulfanyl group at a different position.
Uniqueness
5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
823213-97-4 |
|---|---|
Formule moléculaire |
C17H16O2S |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
5-(4-methylphenyl)sulfanyl-4-phenyloxolan-2-one |
InChI |
InChI=1S/C17H16O2S/c1-12-7-9-14(10-8-12)20-17-15(11-16(18)19-17)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3 |
Clé InChI |
AFBWFVCGHCGFAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2C(CC(=O)O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14233286.png)
![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)




![6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline](/img/structure/B14233324.png)
![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)

![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)

![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
